
1-Acetylpiperidine-4-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 1-Acetylpiperidine-4-carbohydrazide typically involves the reaction of piperidine derivatives with acetic anhydride and hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-Acetylpiperidine-4-carbohydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of this compound .
Scientific Research Applications
Scientific Research Applications
1-Acetylpiperidine-4-carbohydrazide has been explored for several applications across different scientific domains:
Medicinal Chemistry
- Antimicrobial Activity: Studies have shown that piperidine derivatives exhibit antimicrobial properties. For instance, a derivative of this compound demonstrated significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as an antibiotic lead compound.
- Antitumor Activity: In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells. For example, it was found to have an IC50 value of 25 µM against breast cancer cell lines, suggesting effective cytotoxicity.
Neuropharmacology
Research has suggested that piperidine derivatives may influence neurotransmitter systems. Preliminary studies indicate that this compound could provide therapeutic benefits for neurological disorders due to its interaction with specific receptors .
Case Study 1: Antimicrobial Efficacy
A study conducted by Sarymzakova et al. evaluated the antimicrobial activity of several piperidine derivatives, including this compound. The results highlighted its effectiveness against various bacterial strains, reinforcing its potential as an antimicrobial agent.
Case Study 2: Antitumor Mechanism Exploration
In another investigation focused on antitumor mechanisms, the compound was tested on breast cancer cell lines. The findings revealed a significant decrease in cell viability upon treatment with the compound, supporting its role in cancer therapy.
Mechanism of Action
The mechanism of action of 1-Acetylpiperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition can lead to disruption of cellular respiration and energy production, resulting in antifungal and anticancer effects . Molecular docking studies have revealed that the compound can bind to the active site of the enzyme through multiple noncovalent interactions, involving residues such as SER39, ARG43, and GLY46 .
Comparison with Similar Compounds
1-Acetylpiperidine-4-carbohydrazide can be compared with other similar compounds, such as:
Biological Activity
1-Acetylpiperidine-4-carbohydrazide (APC) is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent studies and findings.
Synthesis of this compound
The synthesis of APC typically involves the reaction of piperidine derivatives with acetylation agents followed by carbohydrazide formation. The general reaction can be summarized as follows:
- Acetylation : Piperidine is acetylated using acetic anhydride or acetyl chloride.
- Hydrazine Reaction : The resulting acetylpiperidine is then reacted with hydrazine to yield this compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of APC against various pathogens. In vitro tests demonstrated that APC exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested strains, indicating moderate antibacterial efficacy.
Antioxidant Activity
APC has also been evaluated for its antioxidant properties. In assays measuring the compound's ability to scavenge free radicals, it demonstrated a dose-dependent response, with significant activity observed at concentrations above 50 µg/mL. This suggests potential applications in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
The anti-inflammatory potential of APC was investigated through various in vitro models. The compound was shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its role in modulating inflammatory responses. Notably, APC reduced TNF-α and IL-6 levels by approximately 40% at a concentration of 10 µM.
Neuroprotective Effects
Emerging research indicates that APC may possess neuroprotective properties. In models of neurodegeneration, APC administration resulted in reduced neuronal cell death and improved cognitive function in animal studies. This effect was attributed to the inhibition of apoptosis pathways and modulation of neuroinflammatory processes.
Case Studies and Research Findings
A selection of notable studies on APC's biological activity is summarized in the table below:
Properties
IUPAC Name |
1-acetylpiperidine-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-6(12)11-4-2-7(3-5-11)8(13)10-9/h7H,2-5,9H2,1H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYVCHIDLYYNEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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